1-(4,4-Dioxo-5,6-dihydrobenzo[f][2,1]benzoxathiin-2-yl)pyrrolidin-2-one
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Overview
Description
1-(4,4-Dioxo-5,6-dihydrobenzo[f][2,1]benzoxathiin-2-yl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzoxathiin derivatives. This compound is characterized by its unique structure, which includes a pyrrolidin-2-one moiety fused with a benzoxathiin ring system. The presence of the dioxo groups and the benzoxathiin core imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Dioxo-5,6-dihydrobenzo[f][2,1]benzoxathiin-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method involves the cyclization of 2-aminophenols with alkynones in the presence of a suitable solvent such as 1,4-dioxane at elevated temperatures (e.g., 100°C) . This reaction proceeds through the formation of an alkynylketimine intermediate, which undergoes cyclization to form the benzoxathiin ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4,4-Dioxo-5,6-dihydrobenzo[f][2,1]benzoxathiin-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
1-(4,4-Dioxo-5,6-dihydrobenzo[f][2,1]benzoxathiin-2-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4,4-Dioxo-5,6-dihydrobenzo[f][2,1]benzoxathiin-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar benzothiadiazine core and exhibits various pharmacological activities.
Dibenzo[b,f][1,4]oxazepine: Another related compound with a benzoxazepine ring system, known for its pharmacological properties.
Uniqueness
1-(4,4-Dioxo-5,6-dihydrobenzo[f][2,1]benzoxathiin-2-yl)pyrrolidin-2-one is unique due to its specific structural features, including the combination of the benzoxathiin and pyrrolidin-2-one moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
40535-16-8 |
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Molecular Formula |
C16H15NO4S |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-(4,4-dioxo-5,6-dihydrobenzo[f][2,1]benzoxathiin-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H15NO4S/c18-15-6-3-9-17(15)16-10-13-12-5-2-1-4-11(12)7-8-14(13)22(19,20)21-16/h1-2,4-5,10H,3,6-9H2 |
InChI Key |
BHKYWRWKGNYSOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC3=C(CCC4=CC=CC=C43)S(=O)(=O)O2 |
Origin of Product |
United States |
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